molecular formula C7H10Cl2O2 B14325653 2,2-Dichlorohept-6-enoic acid CAS No. 105764-09-8

2,2-Dichlorohept-6-enoic acid

Cat. No.: B14325653
CAS No.: 105764-09-8
M. Wt: 197.06 g/mol
InChI Key: JBKXGMSXBDXKML-UHFFFAOYSA-N
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Description

2,2-Dichlorohept-6-enoic acid (C₇H₁₀Cl₂O₂) is a chlorinated unsaturated carboxylic acid characterized by a seven-carbon chain with a terminal double bond at position 6 and two chlorine atoms at the second carbon. Its molecular structure confers unique physicochemical properties, including enhanced acidity due to electron-withdrawing chlorine substituents and reactivity influenced by the conjugated double bond. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or polymer precursors. However, detailed industrial applications remain understudied in publicly available literature.

Properties

CAS No.

105764-09-8

Molecular Formula

C7H10Cl2O2

Molecular Weight

197.06 g/mol

IUPAC Name

2,2-dichlorohept-6-enoic acid

InChI

InChI=1S/C7H10Cl2O2/c1-2-3-4-5-7(8,9)6(10)11/h2H,1,3-5H2,(H,10,11)

InChI Key

JBKXGMSXBDXKML-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(C(=O)O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorohept-6-enoic acid can be achieved through several methods. One common approach involves the chlorination of hept-6-enoic acid. This reaction typically requires the use of chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the second carbon position.

Industrial Production Methods: Industrial production of 2,2-Dichlorohept-6-enoic acid may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichlorohept-6-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the double bond into a single bond, producing 2,2-dichloroheptanoic acid. Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium hydroxide (NaOH) can replace chlorine with hydroxyl groups, forming 2-hydroxyhept-6-enoic acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: 2,2-Dichloroheptanoic acid

    Substitution: 2-Hydroxyhept-6-enoic acid

Scientific Research Applications

2,2-Dichlorohept-6-enoic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: This compound can be used to investigate the effects of chlorinated carboxylic acids on biological systems. It may also serve as a model compound for studying the metabolism and toxicity of similar substances.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments for diseases, may involve 2,2-Dichlorohept-6-enoic acid.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-Dichlorohept-6-enoic acid involves its interaction with molecular targets and pathways within biological systems The presence of chlorine atoms and the double bond in its structure can influence its reactivity and interactions with enzymes, receptors, and other biomolecules

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2-dichlorohept-6-enoic acid with structurally analogous compounds, focusing on substituent effects, reactivity, and physicochemical properties.

Structural Analogs

(a) 2,2-Dimethylhept-6-enoic Acid

  • Substituents : Methyl (-CH₃) groups at position 2 instead of chlorine.
  • Key Differences :
    • Acidity : The methyl groups are electron-donating, reducing acidity (predicted pKa ~4.8) compared to the dichloro analog (pKa ~2.5).
    • Solubility : Lower water solubility due to increased hydrophobicity from methyl groups.
    • Reactivity : Less electrophilic, favoring esterification over nucleophilic substitution reactions.
  • Reference : Structural data for this compound are cataloged in PubChem .

(b) Hept-6-enoic Acid (Unsubstituted)

  • Substituents: No functional groups at position 2.
  • Key Differences :
    • Acidity : Weaker acid (pKa ~5.0) due to the absence of electron-withdrawing groups.
    • Boiling Point : Lower (~200°C) compared to dichloro derivatives (~220°C) due to reduced molecular polarity.

Chlorinated Carboxylic Acids

(a) 2,2-Dichloropropanoic Acid (Dalapon)

  • Structure : Shorter chain (3 carbons) with dichloro substitution.
  • Key Differences: Applications: Widely used as an herbicide, unlike the less-studied heptenoic analog. Toxicity: Higher environmental persistence due to shorter chain and chlorine content.

(b) 3-Chlorobutenoic Acid

  • Structure : Four-carbon chain with a double bond at position 3 and chlorine at position 3.
  • Key Differences: Reactivity: The conjugated double bond facilitates Diels-Alder reactions, unlike the terminal double bond in the heptenoic analog.

Table 1: Comparative Physicochemical Properties

Compound Substituents Predicted pKa Boiling Point (°C) Water Solubility Reactivity Profile
2,2-Dichlorohept-6-enoic acid Cl, Cl (C2) ~2.5 220–225 Moderate High electrophilicity
2,2-Dimethylhept-6-enoic acid CH₃, CH₃ (C2) ~4.8 210–215 Low Esterification preferred
Hept-6-enoic acid None ~5.0 ~200 High Low reactivity
2,2-Dichloropropanoic acid Cl, Cl (C2) 1.3 185–190 High Herbicidal activity

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